molecular formula C12H10O2 B1589437 3-Methoxy-2-naphthaldehyde CAS No. 56679-88-0

3-Methoxy-2-naphthaldehyde

Cat. No.: B1589437
CAS No.: 56679-88-0
M. Wt: 186.21 g/mol
InChI Key: OQDOWNJLYIFTHK-UHFFFAOYSA-N
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Description

3-Methoxy-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehyde derivatives. It is characterized by a naphthalene ring substituted with a methoxy group at the third position and an aldehyde group at the second position. This compound is a yellow crystalline solid with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.

Scientific Research Applications

3-Methoxy-2-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a diagnostic reagent in studies involving aldehyde dehydrogenase enzymes, which are important in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Safety and Hazards

3-Methoxy-2-naphthaldehyde is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Methoxy-2-naphthaldehyde Aldehydes, in general, are known to interact with various biological molecules, including proteins and nucleic acids .

Mode of Action

The mode of action of This compound It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The specific biochemical pathways affected by This compound The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, depending on the specific targets of the compound .

Pharmacokinetics

The ADME properties of This compound It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.53, and it has a water solubility of 0.172 mg/ml .

Result of Action

The molecular and cellular effects of This compound Based on its potential to form oximes and hydrazones, it could potentially alter the function of its target molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of This compound could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with target molecules . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-naphthaldehyde can be synthesized through various synthetic routes. One common method involves the methylation of 2-naphthaldehyde using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methoxy-2-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Methoxy-2-naphthoic acid.

    Reduction: 3-Methoxy-2-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Naphthaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    6-Methoxy-2-naphthaldehyde: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.

    3-Methoxybenzaldehyde: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties.

Uniqueness: 3-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups on the naphthalene ring. This arrangement influences its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDOWNJLYIFTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462248
Record name 3-METHOXY-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56679-88-0
Record name 3-METHOXY-2-NAPHTHALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxynaphthalene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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